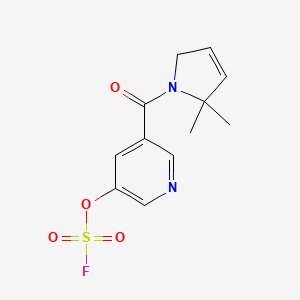
3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and has a unique chemical structure that makes it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine involves its ability to inhibit certain enzymes and proteins that are involved in the progression of diseases. This compound has been shown to inhibit the activity of various kinases and phosphatases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments include its high potency, selectivity, and specificity. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research on 3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine. Some of these include:
1. Further studies on the mechanism of action of this compound and its potential use in the treatment of various diseases.
2. Development of new synthesis methods for this compound to improve its yield and reduce its cost.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Exploration of the potential use of this compound as a diagnostic tool for the detection of cancer and other diseases.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of diseases.
Synthesis Methods
The synthesis of 3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine involves the reaction of 3-pyridinesulfonyl chloride with 5,5-dimethyl-2H-pyrrole-1-carboxylic acid in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified through various techniques, including column chromatography.
Scientific Research Applications
The unique chemical structure of 3-(5,5-Dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine makes it suitable for various applications in scientific research. This compound has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation.
Properties
IUPAC Name |
3-(5,5-dimethyl-2H-pyrrole-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-12(2)4-3-5-15(12)11(16)9-6-10(8-14-7-9)19-20(13,17)18/h3-4,6-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGQEOSOUGTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)
![[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid](/img/structure/B2795431.png)


![N-(3-chlorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2795437.png)
![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2795441.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)


![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/no-structure.png)
